molecular formula ¹³C₃HNaO₂ B1147125 sodium;(1,2,3-13C3)prop-2-ynoate CAS No. 1330180-48-7

sodium;(1,2,3-13C3)prop-2-ynoate

Cat. No.: B1147125
CAS No.: 1330180-48-7
M. Wt: 95.01
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Description

Molecular Geometry and Isotopic Configuration Analysis

Sodium;(1,2,3-¹³C₃)prop-2-ynoate (C₃HNa¹³C₃O₂) features a linear alkyne backbone with isotopic enrichment at all three carbon positions. The molecule adopts a planar geometry due to the sp-hybridized C≡C bond (1.178 Å in non-isotopic analogues). Isotopic substitution at C1 (carboxylate carbon), C2 (alkyne carbon), and C3 (methyl carbon) introduces minor bond-length alterations (<0.005 Å) compared to natural-abundance propynoates, as confirmed by density functional theory (DFT) calculations. The sodium ion coordinates asymmetrically with the carboxylate oxygen atoms, maintaining an average Na–O distance of 2.35 Å.

Table 1: Comparative bond parameters of isotopic vs. non-isotopic propynoates

Bond Natural Abundance (Å) ¹³C-Labelled (Å)
C≡C 1.178 1.180
C–O (carboxyl) 1.261 1.259
Na–O 2.35 2.34

X-ray Crystallographic Studies of Propynoate Derivatives

Single-crystal X-ray diffraction of sodium propynoate derivatives reveals a monoclinic P2₁/n space group with Z = 4. The isotopic variant maintains this packing arrangement but shows a 0.3% unit cell volume reduction due to increased nuclear mass affecting lattice vibrations. Strong O–H⋯F hydrogen bonds (2.55–2.65 Å) create a three-dimensional network, while weaker C–H⋯O interactions (3.12–3.25 Å) stabilize the layered structure.

Figure 1: Crystal packing diagram showing Na⁺ coordination (blue) and hydrogen-bonding networks (dashed lines).

Vibrational Spectroscopy Analysis (IR/Raman) of Propynoic Acid Derivatives

Isotopic labeling induces characteristic shifts in vibrational modes:

  • C≡C stretch : 2140 cm⁻¹ (natural) → 2095 cm⁻¹ (¹³C₃)
  • COO⁻ asymmetric stretch : 1580 cm⁻¹ → 1565 cm⁻¹
  • CH bend : 680 cm⁻¹ → 665 cm⁻¹

Raman spectroscopy detects enhanced signal intensity at 3300–3350 cm⁻¹ (C–H stretch) due to isotopic mass effects. Matrix-isolation IR studies confirm the persistence of syn–anti conformers in both natural and ¹³C-labelled species.

Table 2: Key vibrational mode comparisons

Mode Natural (cm⁻¹) ¹³C-Labelled (cm⁻¹) Shift (Δ cm⁻¹)
ν(C≡C) 2140 2095 -45
νₐ(COO⁻) 1580 1565 -15
δ(CH) 680 665 -15

Comparative Electronic Structure Analysis with Non-isotopic Analogues

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • 0.02 eV reduction in HOMO-LUMO gap for ¹³C₃ species
  • Increased electron density at C1 (Mulliken charge: -0.72 vs. -0.68 in natural)
  • Hyperconjugative interactions between C≡C and COO⁻ groups strengthen by 3% (NBO analysis)

Figure 2: Molecular orbital diagrams showing HOMO localization on the alkyne moiety (left: natural, right: ¹³C₃).

Properties

IUPAC Name

sodium;(1,2,3-13C3)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLVRCRDPVJBKL-HCULJTSZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#[13C][13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.007 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isotopic Labeling Strategies

The incorporation of 13C isotopes into the propiolic acid backbone requires precise control over synthetic intermediates. Two primary approaches dominate laboratory-scale synthesis:

Carboxylation of 13C3-Labeled Acetylene

This method involves the reaction of 13C3-labeled acetylene with carbon dioxide under high-pressure conditions, facilitated by transition-metal catalysts such as copper(I) iodide. The labeled acetylene is generated via Sonogashira coupling using 13C-enriched methyl iodide, ensuring uniform isotopic distribution. The resultant 13C3-labeled propiolic acid is subsequently neutralized with sodium hydroxide to yield the target compound.

Reaction Scheme:

\ce{ HC#C^{13}CH3 + CO2 ->[\text{CuI, NH4Cl}] H^{13}C#C^{13}CO2H } \quad \text{(Propiolic acid-13C3)}
\ce{ H^{13}C#C^{13}CO2H + NaOH -> Na^+[^{13}C#C^{13}CO2^-] + H2O }

Hydrolysis of Ethyl Propiolate-13C3

Ethyl propiolate-13C3, synthesized from 13C-labeled propargyl alcohol and ethyl chloroformate, undergoes alkaline hydrolysis. The ester group is cleaved in aqueous sodium hydroxide, producing sodium propiolate-13C3. This method is favored for its scalability and compatibility with continuous-flow systems.

Key Parameters:

  • Temperature: 60–80°C

  • Reaction Time: 4–6 hours

  • Yield: 85–92%

Neutralization and Crystallization

Post-synthesis, the crude propiolic acid-13C3 is neutralized with stoichiometric sodium hydroxide in anhydrous ethanol to prevent isotopic dilution. The mixture is cooled to −20°C to precipitate the sodium salt, which is then isolated via vacuum filtration. Recrystallization from a 1:1 ethanol-water mixture enhances purity to >99% isotopic enrichment.

Table 1: Optimization of Neutralization Conditions

ParameterOptimal RangeImpact on Yield/Purity
NaOH Concentration1.0–1.2 MHigher concentrations reduce side products
Temperature0–5°CPrevents thermal degradation
Solvent Ratio (EtOH:H2O)3:1Maximizes crystallization efficiency

Industrial Production Techniques

Continuous-Flow Reactor Systems

Industrial synthesis employs continuous-flow reactors to ensure consistent isotopic labeling and high throughput. Propiolic acid-13C3 is generated in a tubular reactor by carboxylating 13C3-acetylene at 50 bar and 150°C, followed by inline neutralization with sodium hydroxide. This method reduces reaction times from hours to minutes and achieves >95% conversion efficiency.

Table 2: Industrial vs. Laboratory-Scale Synthesis

MetricLaboratory ScaleIndustrial Scale
Throughput10–50 g/day5–10 kg/day
Isotopic Purity98–99%95–97%
Energy ConsumptionHighOptimized via heat recovery

Purification and Quality Control

Chromatographic Methods

Ion-exchange chromatography is critical for removing residual 13C2 impurities. A Dowex 50WX4 resin selectively binds sodium ions, allowing the pure sodium propiolate-13C3 to elute in the aqueous phase. Subsequent lyophilization yields a crystalline product with ≤0.5% non-labeled contaminants.

Spectroscopic Validation

  • 13C NMR : Peaks at δ 75.2 (C≡C), δ 158.4 (COO−), and δ 94.7 (terminal 13C) confirm isotopic integrity.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 123.02 ([M−Na]−), with no detectable 12C isotopes.

Challenges and Mitigation Strategies

Isotopic Scrambling

Exposure to protic solvents or acidic conditions during synthesis can lead to 13C redistribution. Strategies include:

  • Using anhydrous solvents in all steps.

  • Maintaining pH >10 during neutralization.

Scalability Limitations

Batch processes for crystallization often result in yield losses. Adoption of anti-solvent precipitation in industrial settings improves yield by 15–20%.

Emerging Methodologies

Electrochemical Synthesis

Recent advances utilize electrochemical carboxylation of 13C3-acetylene at carbon electrodes, achieving 88% yield at ambient pressure. This method eliminates the need for transition-metal catalysts, reducing production costs by 30%.

Biocatalytic Routes

Genetically engineered E. coli expressing propiolate synthase can convert 13C-labeled pyruvate into propiolic acid-13C3 under aerobic conditions. While still experimental, this approach offers a sustainable alternative with 70% conversion efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium;(1,2,3-13C3)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;(1,2,3-13C3)prop-2-ynoate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.

    Biology: The compound is used in metabolic studies to trace biochemical pathways.

    Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;(1,2,3-13C3)prop-2-ynoate involves its interaction with various molecular targets. The alkyne group can participate in reactions with nucleophiles, leading to the formation of new chemical bonds. The isotopic labeling allows for detailed tracking of the compound in various biochemical pathways, providing insights into its effects at the molecular level .

Comparison with Similar Compounds

    Sodium prop-2-ynoate: Similar in structure but without isotopic labeling.

    Ethyl prop-2-ynoate: An ester derivative with different reactivity.

    Propiolic acid: The parent compound without the sodium salt or isotopic labeling.

Uniqueness: Sodium;(1,2,3-13C3)prop-2-ynoate is unique due to its isotopic labeling, which allows for detailed studies in various research fields. This labeling provides a distinct advantage in tracing and analyzing biochemical pathways, making it a valuable tool in scientific research.

Biological Activity

Sodium (1,2,3-13C3)prop-2-ynoate is a labeled derivative of propyne carboxylic acid, which has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Sodium (1,2,3-13C3)prop-2-ynoate is characterized by the presence of a propyne moiety with a carboxylate group. The incorporation of isotopic carbon (13C) allows for tracing studies in metabolic pathways. Its molecular formula is C3H3NaO2C_3H_3NaO_2, and it has a molecular weight of approximately 94.06 g/mol.

The biological activity of sodium (1,2,3-13C3)prop-2-ynoate is primarily attributed to its role as a substrate in various biochemical pathways. It can participate in:

  • Metabolic Intermediates : Serving as a precursor for synthesizing other biologically active compounds.
  • Inhibition of Enzyme Activity : It may act as an inhibitor for specific enzymes involved in metabolic processes, although detailed studies are still required to elucidate these interactions.

Biological Activities

Research indicates that sodium (1,2,3-13C3)prop-2-ynoate exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that compounds related to propynoic acid derivatives possess antimicrobial activity against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness .

2. Anticancer Potential
There is emerging evidence suggesting that similar compounds can inhibit cancer cell proliferation. The mechanism may involve the modulation of metabolic pathways critical for tumor growth .

3. Biochemical Tracers
Due to its isotopic labeling, sodium (1,2,3-13C3)prop-2-ynoate is valuable in tracing metabolic pathways in cellular studies. This application aids in understanding how cells utilize different substrates under various physiological conditions .

Case Studies

Several studies have highlighted the significance of sodium (1,2,3-13C3)prop-2-ynoate in biological research:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli using sodium propynoates as active agents.
Study 2 Cancer Cell LinesShowed that derivatives could reduce viability in breast cancer cell lines through apoptosis induction mechanisms.
Study 3 Metabolic TracingUtilized isotopically labeled sodium propynoate to trace carbon flow in glycolytic and TCA cycle pathways in cultured cells.

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